5-HT₁A Receptor Binding Affinity: 8-Piperazin-1-YL-naphthalen-2-OL vs. Endogenous 5-HT and Reference 5-HT₁A Ligands
8-Piperazin-1-YL-naphthalen-2-OL binds to the rat brain 5-HT₁A receptor with a Ki of 3.30 nM, as determined by [³H]-8-OH-DPAT radioligand displacement assay [1]. This affinity is approximately 50-fold higher than that of the endogenous agonist serotonin (5-HT) at the 5-HT₁A receptor (Ki ≈ 150–170 nM) and is comparable to the reference 5-HT₁A agonist 8-OH-DPAT (Ki ≈ 1–2 nM). In contrast, the unsubstituted parent compound 1-(1-naphthyl)piperazine (1-NP) shows only moderate affinity at 5-HT₁A (Ki ≈ 50–100 nM), highlighting the affinity-enhancing role of the 2-hydroxyl substitution in this regioisomer [2].
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.30 nM (rat brain 5-HT₁A, [³H]-8-OH-DPAT displacement) |
| Comparator Or Baseline | Endogenous 5-HT: Ki ≈ 150–170 nM; 1-(1-Naphthyl)piperazine: Ki ≈ 50–100 nM; 8-OH-DPAT: Ki ≈ 1–2 nM |
| Quantified Difference | ~50-fold higher affinity than 5-HT; ~15–30-fold higher than 1-NP; within 2–3 fold of 8-OH-DPAT |
| Conditions | Rat brain homogenate, radiolabeled [³H]-8-OH-DPAT ligand displacement assay |
Why This Matters
High 5-HT₁A affinity at low nanomolar concentrations makes this compound suitable as a pharmacological tool or lead scaffold for 5-HT₁A-targeted programs, offering a differentiated binding profile compared to non-hydroxylated naphthylpiperazines.
- [1] BindingDB. BDBM50130266: Affinity Data Ki = 3.30 nM – Rat brain 5-HT1A receptor, [³H]-8-OH-DPAT displacement. Data curated by ChEMBL from Glennon RA, J Med Chem 2003;46:2795-2812. View Source
- [2] Teitler M, et al. 5-HT5A serotonin receptor-binding: a preliminary structure-affinity investigation. Med Chem Res. 1997;7(4):207-218. (Provides comparative binding data for naphthylpiperazine analogs and 5-HT baseline.) View Source
